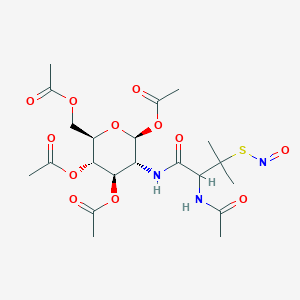

Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (Bz-Gly-OAc) is a type of sugar molecule that has a wide range of applications in scientific research. It is a useful tool for studying the structure and function of various biological molecules, as well as for developing therapeutics and diagnostics. Bz-Gly-OAc has several unique properties that make it an attractive target for researchers, including its strong binding affinity to proteins and its ability to act as a substrate for enzymes.

科学的研究の応用

Practical Synthesis

This compound has been used in the practical synthesis of the 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucosides of Fmoc-serine and Fmoc-threonine and their benzyl esters . The synthesis process involves mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane .

Antibacterial Activity

“Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside” exhibits antibacterial activities . This makes it suitable for the development of new drugs or as a research tool for studying the mechanisms of infection .

Antiviral Activity

In addition to its antibacterial properties, this compound also exhibits antiviral activities . This dual functionality enhances its potential as a therapeutic agent in the treatment of various infectious diseases .

Inhibitor of O-linked Glycosylation

This compound has been used as an inhibitor of O-linked glycosylation in a variety of cell lines . This property can be useful in studying the role of glycosylation in cellular processes and disease states .

Inhibition of 2,3 (O)-sialyltransferase

“Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside” has been used to inhibit 2,3 (O)-sialyltransferase . This enzyme is involved in the biosynthesis of sialylated glycoconjugates, which play crucial roles in cell-cell interactions and recognition .

Disruption of Glycoprotein Targeting

This compound has been used to disrupt glycoprotein targeting in HT-29 cells . This can help in understanding the role of glycoproteins in cellular functions and their implications in diseases .

作用機序

Target of Action

Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside is a versatile compound widely used in the biomedical industry . .

Mode of Action

It’s known that the compound exhibits antibacterial and antiviral activities , suggesting it interacts with targets that play crucial roles in these types of infections.

Biochemical Pathways

Given its reported antibacterial and antiviral activities , it can be inferred that the compound likely interferes with pathways essential for bacterial and viral replication or survival.

Result of Action

Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside has been reported to exhibit antibacterial and antiviral activities

特性

| { "Design of the Synthesis Pathway": "The synthesis of Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside can be achieved through a multi-step process involving protection, acetylation, and coupling reactions.", "Starting Materials": ["Benzyl alcohol", "2-acetamido-2-deoxy-D-glucose", "acetic anhydride", "pyridine", "triethylamine", "acetic acid", "HCl", "sodium bicarbonate", "chloroacetyl chloride"], "Reaction": ["1. Protection of the hydroxyl groups in 2-acetamido-2-deoxy-D-glucose using benzyl alcohol and HCl", "2. Acetylation of the protected sugar using acetic anhydride and pyridine", "3. Deprotection of the benzyl group using HCl and sodium bicarbonate", "4. Acetylation of the deprotected sugar using acetic anhydride and pyridine", "5. Chloroacetylation of the acetylated sugar using chloroacetyl chloride and triethylamine", "6. Coupling of the chloroacetylated sugar with the protected glucosamine using triethylamine as a base", "7. Deprotection of the acetyl groups using sodium methoxide in methanol", "8. Purification of the final product using column chromatography"] } | |

CAS番号 |

13341-66-3 |

製品名 |

Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside |

分子式 |

C₂₁H₂₇NO₉ |

分子量 |

437.44 |

同義語 |

Phenylmethyl 2-(Acetylamino)-2-deoxy-β-D-glucopyranoside 3,4,6-Triacetate; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)